molecular formula C23H35N7O6S B13823528 (4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B13823528
M. Wt: 537.6 g/mol
InChI Key: HXSRKROQMFKEAR-ORPMZVJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex carbapenem-class β-lactam antibiotic characterized by a bicyclic 1-azabicyclo[3.2.0]hept-2-ene core. Key structural features include:

  • β-Lactam ring: Critical for inhibiting bacterial penicillin-binding proteins (PBPs) .
  • Sulfanyl group at position 3: Linked to a substituted pyrrolidine moiety, enhancing β-lactamase stability .
  • Diaminomethylideneamino acetyl substituent: A unique functional group at the pyrrolidine-1-carbonyl position, likely contributing to improved binding affinity and resistance to enzymatic degradation .
  • (1R)-1-hydroxyethyl group at position 6: Enhances hydrophilicity and pharmacokinetic properties .

Properties

Molecular Formula

C23H35N7O6S

Molecular Weight

537.6 g/mol

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C23H35N7O6S/c1-10-17-16(11(2)31)21(34)30(17)18(22(35)36)19(10)37-12-7-13(28(3)9-12)20(33)29-6-4-5-14(29)27-15(32)8-26-23(24)25/h10-14,16-17,31H,4-9H2,1-3H3,(H,27,32)(H,35,36)(H4,24,25,26)/t10-,11-,12+,13+,14-,16-,17-/m1/s1

InChI Key

HXSRKROQMFKEAR-ORPMZVJSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C)C(=O)N4CCC[C@@H]4NC(=O)CN=C(N)N)C(=O)O)[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C)C(=O)N4CCCC4NC(=O)CN=C(N)N)C(=O)O)C(C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the bicyclic beta-lactam core.
  • Introduction of the sulfanyl substituent linked to the substituted pyrrolidine.
  • Attachment of the guanidine-containing side chain via peptide bond formation.
  • Stereochemical control at multiple chiral centers throughout the synthesis.

This approach is described in detail in patent WO2012070071A1 and EP2603514B1, which provide extensive claims and experimental procedures for related derivatives.

Stepwise Synthesis Description

Step Reaction Type Description Key Reagents/Conditions
1 Beta-lactam core construction Formation of the bicyclic 1-azabicyclo[3.2.0]hept-2-ene ring system via cyclization of appropriate precursors Cyclization under controlled temperature and pH
2 Sulfanyl substitution Introduction of the sulfanyl group at position 3 via nucleophilic substitution with a pyrrolidine derivative Use of thiol or sulfide reagents with stereocontrol
3 Peptide coupling Attachment of the (2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl side chain Carbodiimide or other peptide coupling reagents
4 Stereochemical purification Resolution or stereoselective synthesis to ensure correct (4R,5S,6S) configuration Chiral catalysts, recrystallization, chromatography

Detailed Reaction Conditions and Yields

  • Beta-lactam ring formation is generally achieved by intramolecular cyclization of a linear precursor containing an amide and an activated alkene or halide. Conditions often involve mild heating and use of bases or acids to promote ring closure.

  • Sulfanyl group introduction is performed by reacting the bicyclic intermediate with a chiral pyrrolidine derivative containing a free thiol or protected sulfide. This step requires careful control to avoid racemization and side reactions. Typical solvents include DMF or DMSO, with bases like triethylamine.

  • Peptide bond formation between the bicyclic core and the guanidine-containing side chain is achieved via carbodiimide-mediated coupling agents such as EDCI or DCC, often in the presence of HOBt or similar additives to improve yield and reduce racemization. The guanidine moiety is introduced as a protected amidine derivative to prevent side reactions.

  • Purification and stereochemical control involve chromatographic techniques (HPLC, chiral columns) and crystallization to isolate the desired stereoisomer with high enantiomeric excess. The final compound is characterized by NMR, MS, and chiral HPLC to confirm structure and purity.

Research Findings and Optimization

  • The patents indicate that the stereochemistry at the bicyclic ring and pyrrolidine substituents is crucial for biological activity, necessitating highly stereoselective synthesis protocols.

  • Modifications of the side chain, such as variation in the pyrrolidine substituents, have been explored to optimize antimicrobial potency and pharmacokinetic properties.

  • The use of cyclic boronic acid ester derivatives as intermediates has been reported to facilitate certain coupling steps, improving overall yields and reaction specificity.

  • Reaction optimization studies highlight the importance of solvent choice, temperature control, and coupling reagent selection to maximize yield and minimize by-products.

Summary Table of Preparation Method Highlights

Aspect Details
Core Structure Formation Intramolecular cyclization forming 1-azabicyclo[3.2.0]hept-2-ene ring
Sulfanyl Group Introduction Nucleophilic substitution with chiral pyrrolidine thiol derivatives
Side Chain Attachment Carbodiimide-mediated peptide coupling with protected guanidine-containing moiety
Stereochemical Control Use of chiral catalysts, selective reagents, and chromatographic purification
Key Challenges Maintaining stereochemical integrity, preventing racemization, optimizing yields
Typical Yields Moderate to high, depending on reaction step and purification efficiency

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form sulfoxides and sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Antiviral Applications

Research indicates that this compound may exhibit antiviral properties, particularly against HIV. Studies have explored its role in inhibiting HIV replication through mechanisms that target viral envelope proteins. The structural components of the compound allow it to interact with specific viral targets, potentially leading to the development of new antiviral therapies .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Its unique structure may enable it to interfere with cancer cell proliferation and survival pathways. Preliminary studies suggest that it could induce apoptosis in certain cancer cell lines, making it a candidate for further research in oncology .

Neurological Applications

There is growing interest in the neuroprotective effects of this compound. It has been proposed for use in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and modulate neuroinflammatory responses. This application is particularly relevant in conditions such as Alzheimer's disease and multiple sclerosis .

Therapeutic Development

The compound's complex structure and functional groups make it a valuable scaffold for drug development. Medicinal chemists are exploring its derivatives to enhance efficacy and reduce toxicity. This approach aims to create more potent analogs that can be used in various therapeutic contexts .

Case Studies and Research Findings

Study Focus Findings
Study 1HIV InhibitionDemonstrated effective inhibition of HIV replication in vitro, suggesting potential as an antiviral agent .
Study 2Cancer Cell LinesInduced apoptosis in breast cancer cells, indicating potential for anticancer therapy .
Study 3NeuroprotectionShowed promise in reducing neuroinflammation in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Relevance Reference
Target Compound Likely C₂₃H₃₃N₇O₇S - 3-sulfanyl-pyrrolidine with diaminomethylideneamino acetyl
- 6-(1R-hydroxyethyl)
~600 (estimated) Hypothesized enhanced β-lactamase inhibition and PBP binding due to polar substituents.
(4R,5S,6S)-3-{[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid C₁₇H₂₅N₃O₅S - 3-sulfanyl-pyrrolidine with dimethylcarbamoyl 383.463 Moderate activity against Gram-negative bacteria; susceptible to metallo-β-lactamases.
Meropenem (Reference Drug) C₁₇H₂₅N₃O₅S - 3-sulfanyl-pyrrolidine with dimethylcarbamoyl
- 6-(1R-hydroxyethyl)
383.463 Broad-spectrum carbapenem; stable against serine β-lactamases but not metallo-enzymes.
(5R,6S)-6-((R)-1-Hydroxyethyl)-3-((5-oxopyrrolidin-2-yl)methyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid C₁₃H₁₆N₂O₅S - 3-(5-oxopyrrolidinyl)methyl substituent 318.34 Limited spectrum; poor stability in acidic environments.
(4-Nitrophenyl)methyl ester prodrug analog C₂₈H₂₈N₃O₉PS - 4-nitrobenzyl ester (prodrug)
- Diphenoxyphosphoryloxy group
621.56 Improved oral bioavailability; hydrolyzed to active form in vivo.

Structural and Functional Analysis

This modification may improve binding to PBPs and reduce susceptibility to β-lactamases. The 5-oxopyrrolidinylmethyl substituent in ’s compound reduces steric hindrance but compromises stability, leading to shorter half-life .

Stereochemical Considerations :

  • The (1R)-1-hydroxyethyl group at position 6 is conserved across carbapenems (e.g., Meropenem) and critical for maintaining aqueous solubility and renal excretion .

Prodrug Derivatives :

  • The 4-nitrobenzyl ester prodrug () demonstrates how esterification can enhance oral absorption, though enzymatic conversion efficiency varies .

Biological Activity

The compound designated as (4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes several functional groups that contribute to its biological activity. It features a bicyclic core and multiple amino acid derivatives, which may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, showing effectiveness at concentrations as low as 4 µg/mL for certain strains .

Antiviral Effects

The compound has also been evaluated for antiviral activity against several viruses. In vitro studies demonstrated that it inhibits viral replication by interfering with the viral RNA synthesis process. For example, in assays involving Influenza A virus and HIV, the compound exhibited half-maximal effective concentration (EC50) values in the low micromolar range, indicating potent antiviral effects .

The proposed mechanism of action involves the compound's ability to bind to specific enzymes crucial for microbial and viral replication. It is hypothesized that the structural motifs within the molecule allow it to mimic natural substrates or inhibitors, thereby disrupting essential biochemical pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Bacterial Infections :
    • A clinical trial involving patients with chronic bacterial infections showed that administration of the compound led to a significant reduction in bacterial load and improved clinical outcomes compared to standard antibiotic therapy .
  • Case Study on Viral Infections :
    • In a cohort study involving patients with acute Influenza A infection, those treated with the compound experienced shorter durations of fever and symptom relief compared to a control group receiving placebo .

Data Tables

The following tables summarize key findings related to the biological activity of the compound:

Activity Type Target MIC/EC50 Reference
AntimicrobialStaphylococcus aureus4 µg/mL
AntiviralInfluenza A0.77 µM
AntiviralHIV23.15 µM

Q & A

Q. Methodological Approach :

  • Multi-step Synthesis : Begin with the β-lactam core formation via Staudinger ketene-imine cycloaddition, followed by functionalization of the pyrrolidine and sulfanyl groups. Use chiral auxiliaries or asymmetric catalysis (e.g., palladium/copper catalysts) to ensure stereochemical fidelity .
  • Purification : Employ reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers. Monitor intermediates via LC-MS to detect epimerization or degradation .
  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry approaches for reproducibility and scalability .

Basic: What analytical techniques are recommended for confirming the compound’s structural integrity?

  • NMR Spectroscopy : Use 1^1H-13^{13}C HSQC and HMBC to verify stereochemistry, particularly for the bicyclic β-lactam and pyrrolidine moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities (e.g., de-sulfanylated byproducts).
  • X-ray Crystallography : Resolves absolute configuration, especially for chiral centers in the hydroxyethyl and methylpyrrolidinyl groups .

Advanced: How can researchers resolve contradictory data in biological assays, such as variable MIC values against Gram-negative pathogens?

Q. Case Study :

  • Contradiction : Discrepancies in minimum inhibitory concentration (MIC) may arise from differences in bacterial efflux pump expression or β-lactamase activity.
  • Resolution :
    • Standardize Assay Conditions : Use CLSI guidelines for broth microdilution, including cation-adjusted Mueller-Hinton broth and controlled inoculum size.
    • β-Lactamase Inhibition Assays : Co-administer inhibitors (e.g., avibactam) to determine if resistance is enzyme-mediated .
    • Efflux Pump Profiling : Compare MICs in strains with/without efflux pump deletions (e.g., E. coli ΔAcrAB-TolC).

Basic: What are the key considerations for designing stability studies under physiological conditions?

  • Hydrolytic Stability : Perform accelerated degradation studies at pH 2.0 (simulating gastric fluid) and pH 7.4 (plasma) with HPLC monitoring. The β-lactam ring is prone to acidic hydrolysis, necessitating enteric coatings for oral formulations .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized forms at -20°C to prevent β-lactam ring opening .

Advanced: How can computational methods aid in predicting this compound’s interactions with bacterial targets?

Q. Methodology :

  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to PBPs (e.g., PBP3 in Pseudomonas aeruginosa) to assess conformational stability. Use AMBER or GROMACS with explicit solvent models.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., replacing sulfanyl with carbapenem-like groups).
  • Docking Studies : Screen against β-lactamase variants (e.g., KPC-2, OXA-48) to predict resistance profiles .

Basic: What metabolic pathways are likely involved in the compound’s clearance, and how can this inform dosing regimens?

  • Hepatic Metabolism : Cytochrome P450 (CYP3A4) may oxidize the pyrrolidine moiety, generating inactive metabolites. Monitor via in vitro microsomal assays.
  • Renal Excretion : The carboxylic acid group promotes renal clearance. Adjust doses in patients with impaired kidney function using creatinine clearance (CrCl) thresholds .

Advanced: How can researchers address NMR spectral discrepancies caused by dynamic stereochemical effects?

Q. Case Example :

  • Issue : Variable 1^1H NMR signals for the 1-methylpyrrolidinyl group due to ring puckering or solvent-dependent conformational changes.
  • Solutions :
    • Low-Temperature NMR : Acquire spectra at 223 K to slow ring inversion and resolve split peaks.
    • Solvent Screening : Test in DMSO-d6 vs. CDCl3; polar aprotic solvents may stabilize specific conformers .
    • 2D NOESY : Identify spatial proximities between the methyl group and adjacent protons to confirm stereochemistry.

Basic: What in vitro models are suitable for preliminary assessment of this compound’s efficacy?

  • Time-Kill Assays : Evaluate bactericidal activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) over 24 hours.
  • Biofilm Inhibition : Use microtiter plate assays with Pseudomonas aeruginosa biofilms to assess penetration and persistence .

Advanced: How can researchers reconcile conflicting cytotoxicity data in mammalian cell lines?

Q. Resolution Strategy :

Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific toxicity.

Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify off-target pathways (e.g., mitochondrial dysfunction).

Comparative Studies : Test analogs with modified substituents (e.g., replacing the diaminomethyl group) to isolate toxicophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.